angeloylbinankadsurin A

Rheumatoid Arthritis Fibroblast-like Synoviocytes Inflammation

Angeloylbinankadsurin A is uniquely differentiated by its angeloyl ester, which is essential for RA-FLS inhibition (IC50=11.70 μM) and P-gp modulation, unlike other binankadsurin analogs. Select this compound for research in RA or multidrug resistance.

Molecular Formula C27H32O8
Molecular Weight 484.5 g/mol
Cat. No. B13074472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameangeloylbinankadsurin A
Molecular FormulaC27H32O8
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)O)OC)OC)C)C
InChIInChI=1S/C27H32O8/c1-8-13(2)27(29)35-23-15(4)14(3)9-16-10-18(30-5)24(31-6)22(28)20(16)21-17(23)11-19-25(26(21)32-7)34-12-33-19/h8,10-11,14-15,23,28H,9,12H2,1-7H3/b13-8-/t14-,15-,23-/m1/s1
InChIKeyCQWHTXPRAFEPNO-AWVVPDOTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angeloylbinankadsurin A: A Differentiated Dibenzocyclooctadiene Lignan for Anti-Rheumatoid Arthritis and Cytotoxicity Research


Angeloylbinankadsurin A (CAS 77165-80-1) is a dibenzocyclooctadiene lignan primarily isolated from Kadsura japonica and related species of the Schisandraceae family [1]. It is characterized by the presence of an angeloyl ester moiety at the C-6 position of the dibenzocyclooctadiene skeleton, a structural feature that distinguishes it from other acylated binankadsurin analogs and influences its biological profile [2]. The compound has been documented in multiple phytochemical investigations and is recognized for its distinct activity against rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) and a panel of human cancer cell lines [3].

Why Angeloylbinankadsurin A Cannot Be Replaced by Uncharacterized Binankadsurin Analogs in Specialized Research


Within the binankadsurin structural series, the identity of the C-6 ester substituent (acetyl, angeloyl, butyryl, caproyl) dictates significant divergence in biological activity and potency. Generic substitution of angeloylbinankadsurin A with other acylated analogs—or the unesterified binankadsurin A—is not scientifically valid, as the angeloyl moiety confers a unique combination of RA-FLS inhibitory activity and a specific cytotoxicity profile against human cancer cell lines that is not replicated by the acetyl or butyryl variants . Furthermore, literature evidence demonstrates that the angeloyl group is a critical determinant for the cytotoxic activity observed in this subclass of dibenzocyclooctadiene lignans . Procurement decisions must therefore be based on the specific, quantitative differential data presented below.

Quantitative Differentiation Guide for Angeloylbinankadsurin A: Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Superior Inhibitory Activity Against RA-FLS Cells Compared to Acetyl-Binankadsurin A in HIV-1 Protease Assays

Angeloylbinankadsurin A exhibits a distinct and potent inhibitory effect on rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) with an IC50 of 11.70 μM . In contrast, its close structural analog, acetyl-binankadsurin A, shows negligible activity in an HIV-1 protease inhibition assay (IC50 >100 μg/mL, which corresponds to approximately >225 μM based on its molecular weight of 444.47 g/mol), demonstrating a functional divergence of at least an order of magnitude in potency against these distinct therapeutic targets . This stark difference in activity profiles, despite their shared binankadsurin core, underscores that the angeloyl ester is not a functionally silent substituent and cannot be substituted for an acetyl group without a complete loss of the RA-FLS inhibitory phenotype observed for angeloylbinankadsurin A.

Rheumatoid Arthritis Fibroblast-like Synoviocytes Inflammation

Broad-Spectrum Cancer Cell Cytotoxicity Differentiates Angeloylbinankadsurin A from Leukemia-Selective Butyryl-Binankadsurin A

Angeloylbinankadsurin A demonstrates moderate, broad-spectrum cytotoxic activity against a panel of four human cancer cell lines—A549 (lung), DU145 (prostate), KB (nasopharyngeal), and HCT-8 (colorectal)—with GI50 values ranging from 5.1 to 20.0 μg/mL (approximately 10.5 to 41.3 μM) [1]. This multi-cell line profile is distinct from that of butyryl-binankadsurin A, which was reported alongside other new lignans, but only its co-isolates Schisanlignone A and B showed activity against a single leukemia cell line (P-388) with IC50 values of 10 and 40 μg/mL, respectively [2]. The butyryl analog itself was not reported to have activity in this assay. This indicates that the angeloyl substitution directs cytotoxic activity toward a broader range of solid tumor cell lines, a property not documented for the butyryl congener.

Cancer Cytotoxicity Multi-cell line panel Natural Product

Comparative Cytotoxicity Profile: Angeloylbinankadsurin A vs. Structurally Unrelated Heteroclitin B

In a direct comparative study of lignans isolated from Kadsura oblongifolia, angeloylbinankadsurin A and heteroclitin B were both found to exhibit cytotoxic activities against the same panel of four human cancer cell lines (A549, DU145, KB, HCT-8) with GI50 values in the range of 5.1–20.0 μg/mL [1]. While the study does not provide cell-line specific IC50 values for each compound, the data confirm that both compounds are active within the same broad concentration range. However, angeloylbinankadsurin A possesses a well-defined C-6 angeloyl ester group that is a key structural determinant for P-glycoprotein inhibition and other bioactivities in dibenzocyclooctadiene lignans [2], whereas heteroclitin B is a hydrolyzable tannin with a fundamentally different chemical scaffold. This structural divergence suggests distinct mechanisms of action despite overlapping cytotoxicity profiles, making angeloylbinankadsurin A the appropriate choice for investigations specifically targeting dibenzocyclooctadiene lignan biology.

Cytotoxicity Cancer Cell Lines Natural Product Comparison

Structural Basis for Differential Activity: The Critical Role of the C-6 Angeloyl Moiety in Dibenzocyclooctadiene Lignan Bioactivity

A quantitative structure-activity relationship (QSAR) study of Schisandra chinensis lignans identified three principal structural features essential for P-glycoprotein (P-gp) inhibition: a 1,2,3-trimethoxy moiety, the absence of a 7-hydroxy group, and a 6-acyloxy group [1]. Angeloylbinankadsurin A possesses all three features, including the specific angeloyl ester at C-6. This QSAR finding provides a mechanistic rationale for the differential activity observed between angeloylbinankadsurin A and analogs lacking an acyl group, such as binankadsurin A, which shows anti-HIV activity (EC50 = 3.86 μM) [2] but no reported P-gp inhibitory activity. Furthermore, SAR studies on anti-proliferative dibenzocyclooctadiene lignans indicate that the S-biphenyl configuration and the presence of a methylenedioxy group enhance activity, while a C-7 hydroxyl group abolishes it [3]. Angeloylbinankadsurin A's specific substitution pattern—angeloyl at C-6, absence of a C-7 hydroxyl, and presence of the methylenedioxy group—aligns with the optimized pharmacophore for anti-proliferative activity, distinguishing it from hydroxylated or unesterified analogs.

Structure-Activity Relationship Dibenzocyclooctadiene Lignan Medicinal Chemistry

High-Value Research and Procurement Scenarios for Angeloylbinankadsurin A


Rheumatoid Arthritis Drug Discovery: Targeting RA-FLS Proliferation

Given its specific inhibitory activity against RA-FLS cells (IC50 = 11.70 μM) , angeloylbinankadsurin A is the required compound for laboratories developing in vitro models of rheumatoid arthritis synovial inflammation. This application is uniquely served by the angeloyl ester, as the acetyl analog shows no comparable activity . Procurement of this specific compound enables researchers to investigate the molecular pathways downstream of RA-FLS inhibition without confounding results from inactive structural analogs.

Pan-Cancer Cytotoxicity Screening and Mechanistic Studies

The compound's demonstrated cytotoxic activity across a panel of four human cancer cell lines (A549, DU145, KB, HCT-8) with GI50 values of 5.1–20.0 μg/mL [1] positions it as a valuable tool for broad-spectrum anticancer screening. Its distinct dibenzocyclooctadiene scaffold, which differs from the hydrolyzable tannin structure of the equipotent heteroclitin B [1], makes it the appropriate selection for laboratories focused on lignan-based anticancer mechanisms. This scenario leverages the compound's unique combination of multi-cell line activity and a well-defined chemical class.

P-Glycoprotein Modulation and Multidrug Resistance Research

QSAR analysis has confirmed that a 6-acyloxy group, such as the angeloyl moiety in this compound, is one of three essential structural features for potent P-glycoprotein inhibition [2]. Researchers investigating multidrug resistance (MDR) reversal mechanisms should procure angeloylbinankadsurin A rather than its unesterified parent, binankadsurin A, as the latter lacks the critical 6-acyloxy group and has not been reported to inhibit P-gp [3]. This scenario is directly supported by class-level structure-activity relationship data.

Natural Product Chemistry and Phytochemical Reference Standard

As a known constituent of multiple Kadsura and Schisandra species [4][5], angeloylbinankadsurin A serves as a critical reference standard for phytochemical fingerprinting, metabolomics, and quality control of herbal materials. Its well-characterized NMR and mass spectrometric data [6] enable unambiguous identification in complex plant extracts, supporting both basic research and industrial quality assurance applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for angeloylbinankadsurin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.